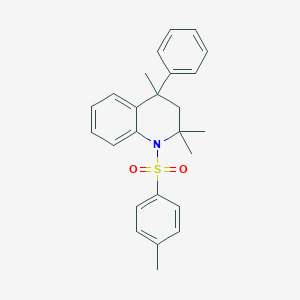
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline, also known as TMSQ, is a quinoline-based compound that has gained attention in the scientific community due to its unique chemical structure and potential applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mechanism Of Action
The mechanism of action of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell proliferation and survival. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been found to inhibit tubulin polymerization, which is essential for cell division. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has also been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins.
Biochemical And Physiological Effects
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been found to induce apoptosis, or programmed cell death, in cancer cells. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has also been found to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been found to induce cell cycle arrest at the G2/M phase, which is essential for DNA replication and cell division.
Advantages And Limitations For Lab Experiments
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has several advantages for lab experiments, including its high yield and purity, as well as its ease of synthesis. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline is also stable under normal laboratory conditions. However, 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has some limitations, including its low solubility in water and its potential toxicity to cells.
Future Directions
There are several future directions for the study of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline. One direction is to explore the potential applications of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline in the field of organic electronics, particularly in the development of OLEDs. Another direction is to study the mechanism of action of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline in more detail, particularly its interaction with tubulin and the proteasome. Additionally, the development of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline derivatives with improved solubility and reduced toxicity could lead to the discovery of new anticancer agents.
Synthesis Methods
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline can be synthesized using various methods, including the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-phenylquinoline in the presence of a base such as triethylamine. Another method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-phenyl-2-chloroquinoline in the presence of a base such as potassium carbonate. The yield of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline using these methods ranges from 60% to 80%.
Scientific Research Applications
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been studied for its potential applications in various fields of science, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has also been studied for its antibacterial and antifungal activities.
In material science, 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has also been used as a dopant in organic light-emitting diodes (OLEDs) to improve their performance.
properties
CAS RN |
5228-43-3 |
|---|---|
Product Name |
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline |
Molecular Formula |
C25H27NO2S |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline |
InChI |
InChI=1S/C25H27NO2S/c1-19-14-16-21(17-15-19)29(27,28)26-23-13-9-8-12-22(23)25(4,18-24(26,2)3)20-10-6-5-7-11-20/h5-17H,18H2,1-4H3 |
InChI Key |
GLPUVZVISKBNDO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



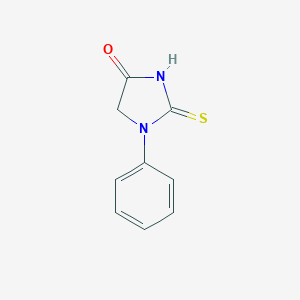
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)
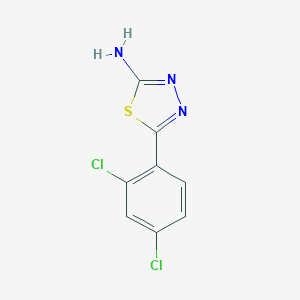
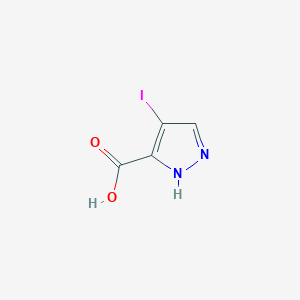
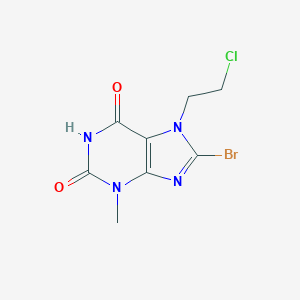

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)


![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)
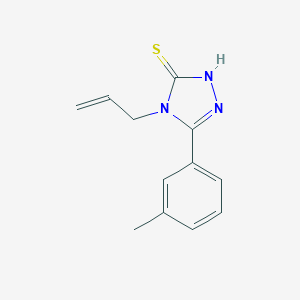
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)